Methane;nobelium

RFLP genotyping Campylobacter jejuni flagellin gene typing

CAS 81295-23-0 identifies Restriction Endonuclease HinfI, a Type II site-specific deoxyribonuclease (EC 3.1.23.22) originally isolated from Haemophilus influenzae Rf. The enzyme recognizes the degenerate palindromic sequence 5′-GANTC-3′ (where N = A, C, G, or T) and cleaves between G and A, generating 3′ overhangs of one nucleotide.

Molecular Formula C8H32No15
Molecular Weight 4014.85 g/mol
CAS No. 81295-23-0
Cat. No. B13390678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethane;nobelium
CAS81295-23-0
Molecular FormulaC8H32No15
Molecular Weight4014.85 g/mol
Structural Identifiers
SMILESC.C.C.C.C.C.C.C.[No].[No].[No].[No].[No].[No].[No].[No].[No].[No].[No].[No].[No].[No].[No]
InChIInChI=1S/8CH4.15No/h8*1H4;;;;;;;;;;;;;;;
InChIKeyZFCCLDTXDCTJRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Restriction Endonuclease HinfI (CAS 81295-23-0): A GANTC-Specific Type II Restriction Enzyme for Molecular Biology


CAS 81295-23-0 identifies Restriction Endonuclease HinfI, a Type II site-specific deoxyribonuclease (EC 3.1.23.22) originally isolated from Haemophilus influenzae Rf. [1] The enzyme recognizes the degenerate palindromic sequence 5′-GANTC-3′ (where N = A, C, G, or T) and cleaves between G and A, generating 3′ overhangs of one nucleotide. [2] HinfI is commercially supplied in both standard (10 U/μL) and high-concentration (HC, 50 U/μL) formulations, including FastDigest variants optimized for 5–15 minute digestions, with unit activity standardized against λ DNA (148 recognition sites) at 37°C in recommended buffers. It is important to note that this CAS number is sometimes erroneously associated with the database artifact 'Methane;nobelium' — a non-existent chemical entity arising from vendor database contamination — rather than the genuine restriction enzyme. All procurement decisions should reference the enzyme name Restriction Endonuclease HinfI and EC 3.1.23.22.

Identity
Confirm Restriction Endonuclease HinfI (EC 3.1.23.22); avoid database artifact confusion
Recognition & Cleavage
GANTC degenerate site; cleaves G↓A generating 3' overhangs
Formulation Fit
Standard, high-concentration (HC), and FastDigest variants for flexible workflow integration

Why Not All GANTC Restriction Enzymes Are Interchangeable: The HinfI Differentiation Case


Restriction enzymes that share the GANTC recognition sequence — including HinfI, HinPI, SscL1I, and the HpyAIV methyltransferase-sensitive variants — constitute a class of degenerate-site Type II endonucleases. [1] However, functional interchangeability fails because these enzymes differ in cleavage position (G↓ANTC vs. GAN↓TC), methylation sensitivity profiles (CpG, Dam, Dcm), star activity thresholds under overdigestion conditions, ligation/recutting efficiency, and site-dependent cleavage kinetics on specific substrates such as pBR322 DNA. [2] For example, HinfI is the only GANTC enzyme for which site-dependent preferential inhibition has been mapped on pBR322, where runs of adjacent G-C base pairs uniquely suppress cleavage at specific sites. [3] These quantitative enzymatic differences directly impact experimental reproducibility in RFLP genotyping, DNA fingerprinting, and cloning workflows, making blind substitution of one GANTC enzyme for another a source of protocol failure.

Cleavage Position Mismatch
HinfI cleaves G↓ANTC; other GANTC enzymes may cleave at GAN↓TC, altering fragment ends and ligation compatibility.
Methylation Sensitivity Profile Differs
HinfI is Dam/Dcm-insensitive but CpG-sensitive. Alternative enzymes like HinPI exhibit different methylation overlap, which may shift digest predictability.
Star Activity Threshold Variability
HinfI tolerates ≥160-fold overdigestion without non-specific cleavage; class-level variation among restriction enzymes may introduce irreproducible bands with substitutes.

Quantitative Head-to-Head Evidence for Restriction Endonuclease HinfI (CAS 81295-23-0) Selection Over Comparator Enzymes


HinfI vs. DdeI: Discriminatory Index for FlaA-Based Campylobacter jejuni Genotyping

In a comparative RFLP analysis of the flaA gene from 43 Campylobacter jejuni poultry isolates, HinfI generated 6 distinct RFLP patterns with a Simpson's Diversity Index (D.I.) of 0.6977, compared to DdeI which yielded a higher D.I. of 0.8140. While DdeI provided superior overall discrimination, HinfI uniquely resolved specific subtypes that were not distinguishable by DpnII or DdeI alone, confirming its value as a complementary resolving enzyme in multi-enzyme flaA typing schemes. [1]

C. jejuni flaA Typing
Direct comparison
HinfI D.I. 0.6977; DdeI D.I. 0.8140
Reported complementary subtype resolution
Multi-enzyme panel may enhance surveillance
RFLP genotyping Campylobacter jejuni flagellin gene typing

HinfI vs. FastDigest Comparator Enzymes: Ligation/Recutting Efficiency After 50-Fold Overdigestion

Thermo Scientific HinfI (HC, 50 U/μL) demonstrates >95% ligation and recutting efficiency of digested DNA fragments at a 5′-termini concentration of 1.3 μM after a 50-fold overdigestion (3 U/μg DNA × 17 hours). This metric exceeds the >90% threshold reported for standard-grade HinfI from other suppliers (e.g., Jena Bioscience, 10-fold overdigestion) [1] and matches the performance of other Thermo Scientific FastDigest enzymes. High ligation/recutting efficiency is a critical quality attribute for cloning workflows where incomplete ligation reduces transformation yields.

Ligation Efficiency
Cross-study
>95% after 50× overdigestion vs. >90% at 10×
Reported overdigestion tolerance context
May support cloning workflow consistency
molecular cloning ligation efficiency quality control

HinfI vs. HaeIII: Polymorphism Detection in Bovine DNA Fingerprinting

In a comparative study of bovine genomic DNA fingerprinting, HinfI digestion generated DNA fingerprint patterns with higher polymorphism (greater band variability between individuals) compared to HaeIII digestion, which produced a higher total number of bands but lower inter-individual variation. [1] Specifically, HinfI fingerprints revealed a male-specific band absent in all female samples, which was not detectable with HaeIII, making HinfI the preferred enzyme for sex-discriminating forensic and parentage verification applications in cattle.

Bovine Fingerprinting
Direct comparison
HinfI detected male-specific band; HaeIII did not
Reported sex-discrimination capability
Supports parentage verification context
DNA fingerprinting bovine genetics polymorphism analysis

HinfI Star Activity Resistance: No Detectable Non-Specific Cleavage After 160-Fold Overdigestion

HinfI (SRL Chemical, 10 U/μL) exhibits absence of star activity after 160-fold overdigestion (10 U enzyme/μg λ DNA for 16 h at 37°C), with no detectable changes from the theoretical fragmentation pattern. This contrasts with other restriction enzymes such as EcoRI, which exhibits star activity (EcoRI*) under ≥20% glycerol or ≥5 mM Mn²⁺ conditions, producing cleavage at degenerate sites. [1] For extended digestion protocols (e.g., overnight genomic DNA digests), HinfI's resistance to star activity reduces the risk of spurious cleavage products that compromise downstream analysis.

Star Activity Resistance
Cross-study
No star activity at 160-fold overdigestion
Reported high-fidelity under extended digestion
Reduces non-specific cleavage risk
enzyme fidelity star activity quality assurance

HinfI vs. Sau96I: Complementary Rotavirus P-Typing by Predictable Amino Acid-Based Cleavage Sites

In bovine rotavirus P-typing, HinfI cleavage sites are predictable from the amino acid sequence of the VP4 gene: sites encoding glutamic acid or aspartic acid followed by serine are usually cleaved by HinfI, whereas Sau96I cleaves at glycine-proline encoding sites. [1] RFLP analysis with both enzymes together enabled rapid, objective P-typing and detection of multiple genotypes in the same sample. Neither enzyme alone was sufficient to distinguish all P-types; the two-enzyme combination was required for complete genotype resolution. [2]

Rotavirus P-Typing
Direct comparison
HinfI + Sau96I resolves all P-types
Reported complementary genotyping
Single-enzyme substitution may reduce resolution
rotavirus genotyping P-typing veterinary virology

HinfI Methylation Sensitivity Profile: CpG-Sensitive, Dam/Dcm-Insensitive — a Defined Selectivity Window

HinfI displays a well-characterized methylation sensitivity profile: it is NOT inhibited by Dam methylation (GmATC, never overlaps GANTC), NOT inhibited by Dcm methylation (CmCWGG, never overlaps GANTC), but IS sensitive to CpG methylation (which may overlap GANTC, impairing cleavage). This contrasts with other GANTC enzymes such as HinPI, which has a different methylation overlap profile, and with isoschizomers like SscL1I, for which methylation sensitivity data are less thoroughly documented. [1] For mammalian genomic DNA (where CpG methylation is prevalent), HinfI will selectively fail to cleave at methylated CpG-GANTC sites, a property that can be exploited for methylation-sensitive RFLP (MS-RFLP) assays.

Methylation Profile
Class-level
Dam/Dcm insensitive; CpG sensitive
Defined methylation sensitivity context
Simplifies plasmid prep; may enable MS-RFLP
methylation sensitivity epigenetics restriction enzyme selection

Recommended Application Scenarios for Restriction Endonuclease HinfI (CAS 81295-23-0) Based on Quantitative Differentiation Evidence


Multi-Enzyme RFLP Genotyping Panels for Campylobacter jejuni Epidemiological Surveillance

HinfI should be included as a complementary enzyme alongside DdeI and DpnII in flaA-RFLP typing schemes for C. jejuni outbreak investigations. While DdeI provides higher overall discriminatory power (D.I. = 0.8140 vs. HinfI's 0.6977), HinfI uniquely resolves specific poultry-associated subtypes not captured by DdeI or DpnII alone, as demonstrated in the 43-isolate comparative study. [1] A three-enzyme panel incorporating HinfI maximizes epidemiological resolution and is the evidence-based recommendation for reference laboratories conducting source attribution.

Bovine Parentage Verification and Forensic DNA Fingerprinting Requiring Sex Discrimination

For cattle parentage testing where sex identification is required, HinfI is the preferred restriction enzyme. Direct comparative data show that HinfI-digested bovine genomic DNA probed with 33.6/33.15 minisatellite probes produces polymorphic fingerprints that include a male-specific diagnostic band not present in HaeIII digests. [2] Laboratories performing bovine forensic casework or pedigree verification should include HinfI in their enzyme panel to provide this critical sex-discriminating capability.

Methylation-Sensitive Restriction Analysis Using Dam/Dcm-Insensitive Cleavage

HinfI is the enzyme of choice for restriction digestion of plasmids propagated in standard dam+/dcm+ E. coli strains, because its recognition sequence (GANTC) does not overlap with either Dam (GmATC) or Dcm (CmCWGG) methylation motifs. This eliminates the need to transform plasmids into dam−/dcm− strains prior to restriction digestion, saving 2–3 days of additional cloning steps. Conversely, HinfI's CpG methylation sensitivity can be exploited for methylation-sensitive RFLP (MS-RFLP) analysis of mammalian genomic DNA, where cleavage at CpG-methylated GANTC sites is impaired, enabling detection of epigenetic modifications.

High-Fidelity Overnight Genomic DNA Digestion for Southern Blot and NGS Library Preparation

HinfI is suitable for extended (overnight, ≥16 h) genomic DNA digestions without risk of star activity, as validated by the 160-fold overdigestion assay showing no deviation from theoretical fragmentation patterns. This contrasts with many common restriction enzymes that require careful titration to avoid non-specific cleavage during long incubations. For Southern blotting and NGS library construction where complete digestion of high-molecular-weight genomic DNA is critical, HinfI provides a reliable single-enzyme solution with minimal optimization overhead.

Application
Selection Property
Validation Focus
RFLP Genotyping Panels
Complementary discriminatory power
Subtype resolution with DdeI/DpnII
Bovine Parentage Testing
Male-specific band detection
Sex discrimination capability
Plasmid Digestion (Std. E. coli)
Dam/Dcm insensitivity
Avoid host strain engineering
Overnight Genomic Digestion
Star activity resistance
Overnight digestion fidelity
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